molecular formula C14H21NO6 B15239023 (1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B15239023
M. Wt: 299.32 g/mol
InChI Key: LCFYSYMJGRZXEA-KYXWUPHJSA-N
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Description

(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to form different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their catalytic mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,3R,4R)-3-(Isobutylamino)-4-(3-pyridinyl)-1,2-cyclopentanediol
  • (-)-carvone
  • (+)-menthofuran

Uniqueness

Compared to similar compounds, (1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid stands out due to its unique bicyclic structure and specific functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO6

Molecular Weight

299.32 g/mol

IUPAC Name

(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C14H21NO6/c1-14(2,3)21-13(19)15-7-5-6-8(15)10(12(18)20-4)9(7)11(16)17/h7-10H,5-6H2,1-4H3,(H,16,17)/t7-,8-,9-,10+/m1/s1

InChI Key

LCFYSYMJGRZXEA-KYXWUPHJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]1[C@@H]([C@@H]2C(=O)O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2C(=O)O)C(=O)OC

Origin of Product

United States

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